(7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine
Overview
Description
(7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine is a chemical compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has a unique structure that makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors .
Mode of Action
It has been suggested that it has a dual scavenging action on reactive oxygen species (ros) and reactive nitrogen species (rns) . It inhibits lipid peroxidation reactions caused by peroxynitrite anions .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, by scavenging ROS and RNS, it can potentially influence oxidative stress pathways . .
Result of Action
It has been suggested that it can prevent damage to skin cells caused by peroxynitrite anions and nitric oxide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine. For instance, it has been suggested that it can inhibit the production of oxygen free radicals caused by ultraviolet A, thereby achieving anti-pollution and skin purification effects .
Biochemical Analysis
Biochemical Properties
(7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter gene expression by acting as a transcriptional regulator, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to the activation of downstream effectors . Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s effects become pronounced only above a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation, demethylation, and conjugation reactions . These metabolic processes can affect the compound’s bioavailability, activity, and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to intracellular proteins, which can influence its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be directed to the nucleus, where it can affect gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methoxy-2,2-dimethylchromene.
Amination Reaction: The chromene derivative undergoes an amination reaction to introduce the amine group at the 4-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve scalability.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2,2-dimethylchromene: A precursor in the synthesis of (7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine.
4-Amino-7-methoxychromene: A structurally similar compound with potential biological activities.
2,2-Dimethylchromene derivatives: Various derivatives with different functional groups at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and amine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6,10H,7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVYMPMYKKRSPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)OC)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586463 | |
Record name | 7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220634-33-3 | |
Record name | 7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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